N-cyclopropylnaphthalene-2-sulfonamide
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Overview
Description
N-cyclopropylnaphthalene-2-sulfonamide: is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is notable for its unique structure, which includes a naphthalene ring system and a cyclopropyl group. The combination of these structural elements imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Coupling of Thiols and Amines: One common method for synthesizing sulfonamides involves the oxidative coupling of thiols and amines.
Sulfonyl Chloride Method: Another method involves the preparation of sulfonyl chlorides from thiols by oxidation with reagents such as N-chlorosuccinimide, followed by reaction with amines.
Industrial Production Methods: Industrial production of sulfonamides typically involves large-scale synthesis using the sulfonyl chloride method due to its high yield and efficiency. The process is optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopropylnaphthalene-2-sulfonamide can undergo oxidation reactions, where the sulfonamide group is oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfenamide derivatives.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfinamide and sulfenamide derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: N-cyclopropylnaphthalene-2-sulfonamide is used as a building block in organic synthesis
Biology and Medicine: Sulfonamides, including this compound, have been studied for their antibacterial properties. They inhibit the growth of bacteria by interfering with folate synthesis, which is essential for bacterial DNA replication .
Industry: In the industrial sector, sulfonamides are used in the production of polymers and as intermediates in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-cyclopropylnaphthalene-2-sulfonamide involves the inhibition of bacterial enzymes involved in folate synthesis. The compound competes with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme crucial for the synthesis of dihydrofolic acid. This inhibition disrupts the production of tetrahydrofolate, a cofactor required for DNA synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Sulfanilamide: A simple sulfonamide with a similar mechanism of action.
Sulfamethazine: A sulfonamide used in veterinary medicine with a similar antibacterial activity.
Sulfadiazine: Another sulfonamide used in combination with other drugs to treat infections.
Uniqueness: N-cyclopropylnaphthalene-2-sulfonamide is unique due to its cyclopropyl and naphthalene moieties, which impart distinct chemical properties and potential applications. The presence of these groups can enhance the compound’s stability, reactivity, and biological activity compared to simpler sulfonamides.
Properties
IUPAC Name |
N-cyclopropylnaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-17(16,14-12-6-7-12)13-8-5-10-3-1-2-4-11(10)9-13/h1-5,8-9,12,14H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQCUUWDALBDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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